

Casdatifan (AB521): Application Notes and Protocols for In Vitro Angiogenesis Assays

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Compound of Interest

Compound Name: Casdatifan

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Introduction

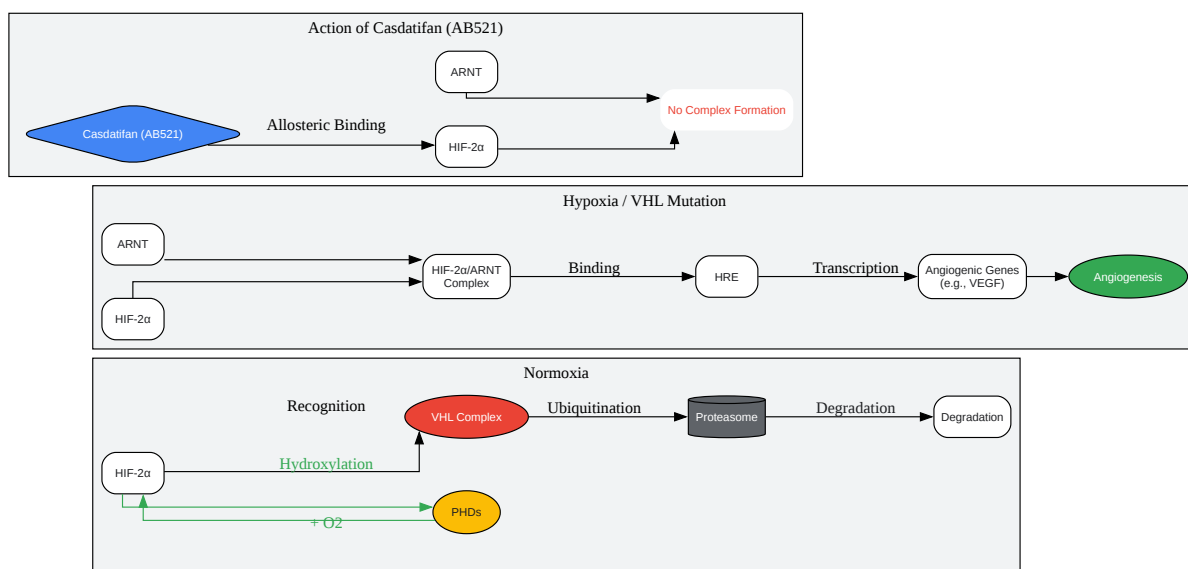
Casdatifan (AB521) is a potent and highly selective small molecule inhibitor of the hypoxia-inducible factor-2 α (HIF-2 α) transcription factor.[1] HIF-2 α is a key regulator of the cellular response to hypoxia and plays a critical role in tumor growth and progression by controlling the expression of a wide array of genes involved in angiogenesis, cell proliferation, and survival.[1] [2] In many cancer types, particularly clear cell renal cell carcinoma (ccRCC) where the von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated, HIF-2 α is constitutively active even under normal oxygen conditions, leading to a "pseudohypoxic" state that drives tumorigenesis.[1] **Casdatifan** is designed to specifically target this pathway, offering a promising therapeutic strategy.[2][3][4] By selectively inhibiting HIF-2 α , **Casdatifan** is intended to disrupt these oncogenic processes, including the formation of new blood vessels (angiogenesis) that are essential for tumor nourishment and expansion.[2][4]

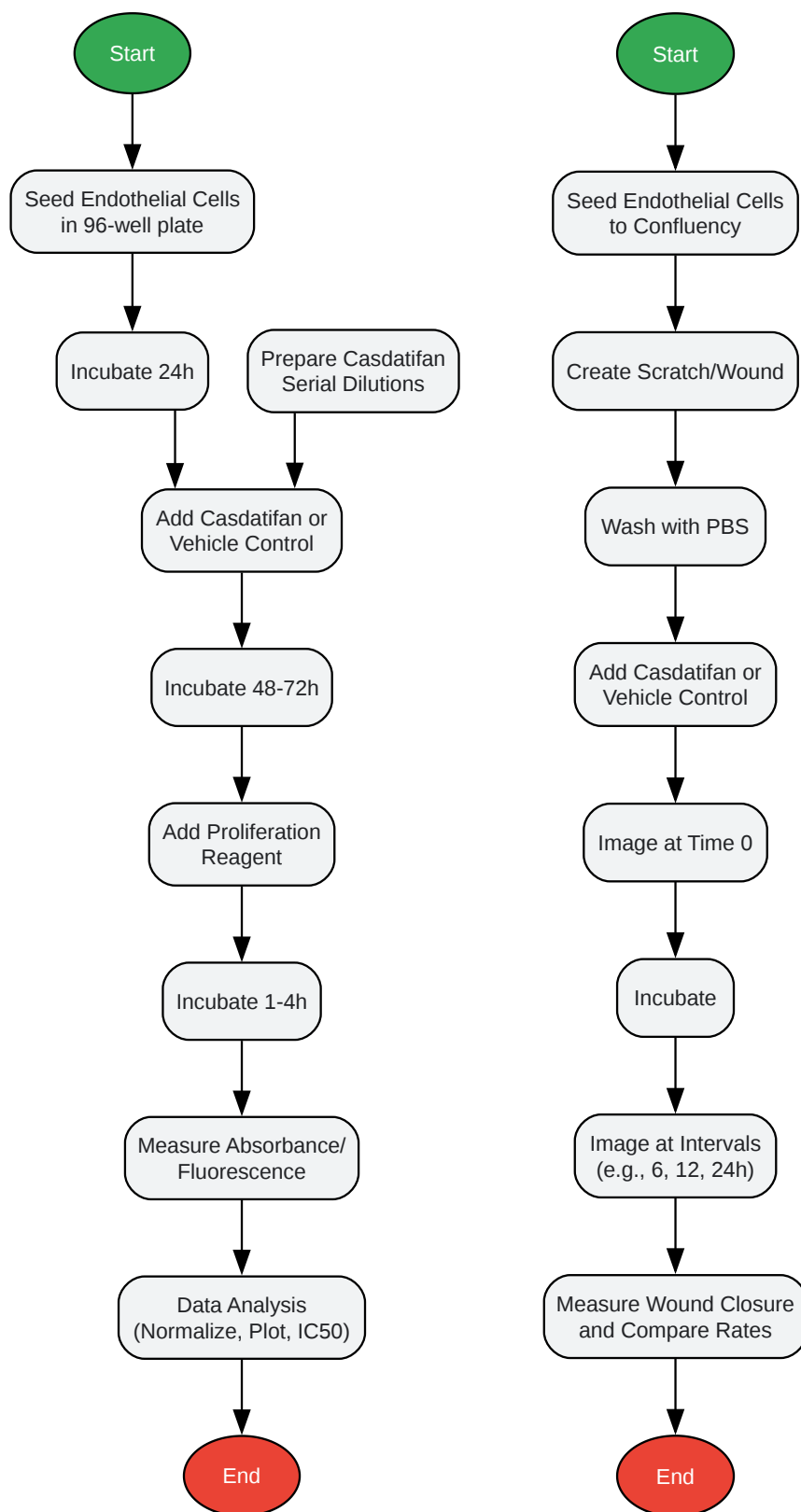
These application notes provide detailed protocols for assessing the anti-angiogenic potential of **Casdatifan** (AB521) using common in vitro angiogenesis assays. The methodologies described are essential for researchers investigating the efficacy and mechanism of action of HIF-2 α inhibitors in the context of endothelial cell biology and anti-cancer drug development.

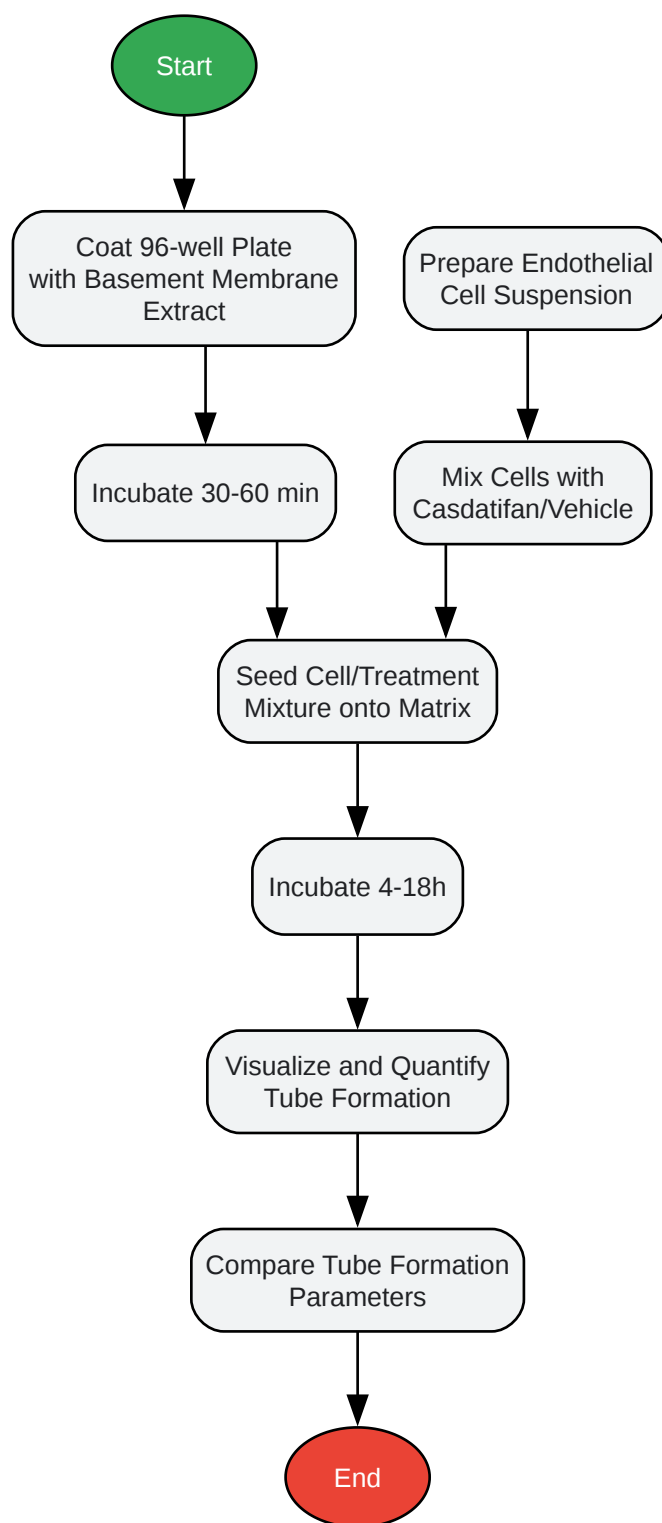
Mechanism of Action: Inhibition of the HIF-2 α Signaling Pathway

Under normal oxygen levels (normoxia), HIF-2 α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the VHL E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, or in cells with VHL mutations, this degradation is impaired, allowing HIF-2 α to accumulate, translocate to the nucleus, and form a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1 β . This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins that drive tumor progression, including key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[5]

Casdatifan allosterically binds to a pocket within the HIF-2 α PAS-B domain, preventing its heterodimerization with ARNT.[6][7][8] This disruption of the HIF-2 α /ARNT complex blocks the transcription of downstream target genes, thereby inhibiting pro-angiogenic signaling.[6][7][8]







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